molecular formula C18H15BrO3 B14332733 6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate CAS No. 110360-23-1

6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate

Cat. No.: B14332733
CAS No.: 110360-23-1
M. Wt: 359.2 g/mol
InChI Key: KEKPOGGIPZJWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate is a complex organic compound characterized by the presence of multiple functional groups, including bromophenoxy, diynyl, and dienoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate typically involves multi-step organic reactions. One common approach is the coupling of 4-bromophenol with hexa-2,4-diyn-1-yl hexa-2,4-dienoate under specific reaction conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process. Industrial production methods also focus on minimizing waste and optimizing resource utilization to enhance the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be employed in the study of biological processes and interactions, particularly those involving brominated compounds.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: The compound can be utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with biological receptors or enzymes, leading to modulation of their activity. The diynyl and dienoate groups can participate in various chemical reactions, contributing to the compound’s overall biological and chemical effects. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexadiyn-1-ol: A related compound with similar diynyl groups but different functional groups.

    Hexa-2,4-diyne: Another compound with a similar diynyl structure but lacking the bromophenoxy and dienoate groups.

    4-Bromophenol: Shares the bromophenoxy group but lacks the diynyl and dienoate components.

Uniqueness

6-(4-Bromophenoxy)hexa-2,4-diyn-1-yl hexa-2,4-dienoate is unique due to its combination of bromophenoxy, diynyl, and dienoate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of multiple functional groups allows for diverse chemical reactivity and potential interactions with biological targets, setting it apart from similar compounds.

Properties

CAS No.

110360-23-1

Molecular Formula

C18H15BrO3

Molecular Weight

359.2 g/mol

IUPAC Name

6-(4-bromophenoxy)hexa-2,4-diynyl hexa-2,4-dienoate

InChI

InChI=1S/C18H15BrO3/c1-2-3-6-9-18(20)22-15-8-5-4-7-14-21-17-12-10-16(19)11-13-17/h2-3,6,9-13H,14-15H2,1H3

InChI Key

KEKPOGGIPZJWHE-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)OCC#CC#CCOC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.